molecular formula C24H26N2O3 B3974688 N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B3974688
M. Wt: 390.5 g/mol
InChI Key: HFJPDSMZSGLFQT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a complex organic compound characterized by its unique structural features. It belongs to the class of benzamides and isoindolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-14-8-9-18-20(13-14)24(29)26(23(18)28)21-7-5-4-6-19(21)22(27)25-17-11-15(2)10-16(3)12-17/h4-7,10-12,14,18,20H,8-9,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJPDSMZSGLFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate dicarboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

    Substitution Reactions: The 3,5-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions, using suitable halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and selective catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenated precursors, Lewis acids (e.g., AlCl3), bases (e.g., NaOH).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: Lacks the 5-methyl group on the isoindoline ring.

    N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and isoindoline moieties, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

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